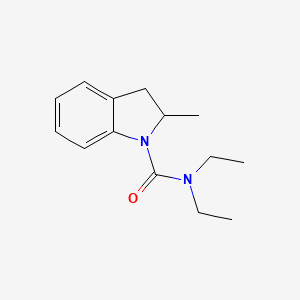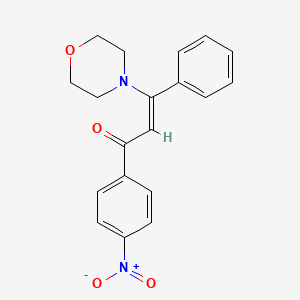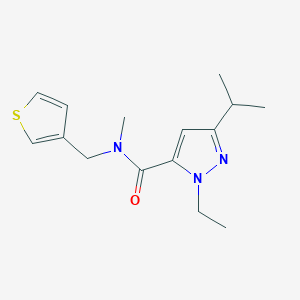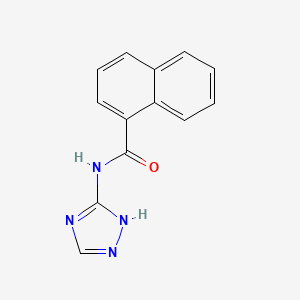![molecular formula C20H15N3O4 B5374928 N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)
N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has various biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of certain inflammatory mediators. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been studied for its potential to improve glucose metabolism and insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying these processes. However, some limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. One potential area of research is the development of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to determine its potential for use in clinical settings.
In conclusion, N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a synthetic compound with potential therapeutic applications in various fields of science. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential therapeutic applications and toxicity.
Synthesemethoden
The synthesis of N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide involves the reaction of 5-(phenoxymethyl)-1,2,4-oxadiazole-3-carboxylic acid with 2-furoyl chloride in the presence of a base. The resulting compound is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, it has been studied for its potential use as an anti-microbial agent and in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-20(17-10-5-11-25-17)21-15-7-4-6-14(12-15)19-22-18(27-23-19)13-26-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOJVTZYNCQBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5374861.png)
![2,2'-{[(1-propyl-1H-benzimidazol-2-yl)methyl]imino}diethanol](/img/structure/B5374863.png)

![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5374881.png)

![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5374889.png)
![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)

![2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)


![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)